Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 253.34 g/mol. It features a tert-butyl group attached to a piperidine ring, which is further substituted with a cyclopropanecarbonyl moiety at the 4-position. This compound is categorized under carboxylate esters and is significant in various chemical applications, particularly in medicinal chemistry.
The compound is identified by the CAS number 1332455-34-1 and is available from various chemical suppliers, including Anaxlab and BLD Pharm. It falls under the classification of piperidine derivatives, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it of interest in pharmaceutical research.
The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, can vary based on specific methodologies employed in laboratory settings.
The molecular structure of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can be represented as follows:
The compound's structural features include:
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate primarily involves its interaction with biological targets through its piperidine nitrogen and carbonyl functionalities. Upon binding to target proteins or enzymes, it may modulate their activity, potentially influencing pathways related to pain relief, inflammation, or other physiological processes.
Data regarding specific interactions or binding affinities would require further experimental validation but could be explored through methods such as molecular docking studies or receptor-binding assays.
Relevant safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating proper handling protocols.
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate has potential applications in:
Recent advances in transition metal catalysis have revolutionized the functionalization of the piperidine core in tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate. Heterogeneous cobalt catalysts supported on titanium nanoparticles enable hydrogenation of pyridine precursors under acid-free conditions in aqueous solvents, achieving yields >85% with enhanced stereoselectivity [1]. For fluorinated derivatives, palladium-catalyzed hydrogenation demonstrates superior moisture/air tolerance compared to rhodium systems, accommodating substrates with ester and amide functionalities that were previously problematic [1]. Ruthenium-based catalysts (e.g., RuO₂) operate effectively without acidic media, permitting alcohol solvents that typically cause N-alkylation side reactions [1].
Table 1: Catalytic Systems for Piperidine Core Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Co/Ti nanoparticles | H₂O, 80°C, 24h | 88 | Acid-free, recyclable |
Pd/C | RT, H₂ (1 atm) | 92 | Tolerates polar functional groups |
RuO₂ | EtOH, 95°C, 70 atm H₂ | 95 | Alcohol-compatible |
Ir-P,N ligand | CH₂Cl₂, -20°C | 75 | High enantioselectivity (90% ee) |
Notably, nickel silicide catalysts represent emerging solutions for pyridine hydrogenation, though limitations persist in diastereocontrol for multisubstituted variants [1]. Chemoselective approaches enable sequential Suzuki–Miyaura coupling/hydrogenation cascades, exemplified in Alzheimer’s drug donepezil intermediates where aryl halides are conjugated prior to piperidine ring saturation [1].
The sterically constrained cyclopropanecarbonyl group significantly influences conformational dynamics and biological activity. Iridium(I) complexes with chiral P,N-ligands achieve asymmetric hydrogenation of 2-substituted pyridinium salts via outer-sphere dissociative mechanisms, delivering chiral piperidines with >90% enantiomeric excess (ee) [1]. This methodology enabled large-scale synthesis of 11β-HSD1 inhibitors bearing cyclopropane units [1].
For carbonyl attachment, Zhang's cascade coupling/hydrogenation protocol generates quaternary stereocenters α to nitrogen using Raney-Ni/NaBH₄ systems, preserving enantiopurity through subsequent transformations [1]. Computational analyses confirm the cyclopropanecarbonyl moiety induces significant ring puckering in piperidine, favoring equatorial conformations that optimize steric interactions – a critical consideration for drug design applications [5] [8].
Table 2: Stereoselective Methods for Cyclopropanecarbonyl Integration
Method | Substrate | Stereochemical Outcome | Application Example |
---|---|---|---|
Ir(I)/P,N-ligand | 2-substituted pyridinium | 90% ee cis-isomer | 11β-HSD1 inhibitors |
Raney-Ni/NaBH₄ | Quaternary pyridinium salts | Diastereoretention | Alkaloid precursors |
DAST-mediated cyclization | Serine residues | Oxazoline stereocontrol | Ustat A analogs |
The acid-labile tert-butoxycarbonyl (Boc) group remains indispensable for N-protection during piperidine functionalization. Patent WO2014200786 details Boc installation using di-tert-butyl dicarbonate with tertiary amine bases, achieving near-quantitative yields while preventing exothermic decomposition [4]. Orthogonal protection strategies employ sulfonyl halides (e.g., 2-nitrobenzenesulfonyl chloride) for secondary amines, allowing sequential deprotection under mild conditions (PhSH/K₂CO₃) without Boc cleavage [4] [6].
Notably, Boc stability varies significantly with reaction media: it withstands hydrogenolysis (Pd/C, H₂) and mild alkylations but decomposes under strong reducing agents (LiAlH₄) or prolonged acid exposure (>3h TFA) [6]. Carbamate-protected intermediates like tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate demonstrate enhanced crystallinity over free amines, facilitating purification before deprotection [8].
Table 3: Protecting Group Strategies in Piperidine Synthesis
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility Notes |
---|---|---|---|
Boc | (Boc)₂O, DIEA | TFA/CH₂Cl₂ (1:1) | Stable to H₂, Pd-coupling |
Ns (2-Nitrobenzenesulfonyl) | NsCl, pyridine | PhSH, K₂CO₃ | Orthogonal to Boc/Cbz |
Trt (Trityl) | TrtCl, DIPEA | 1% TFA/TES | Cysteine/thiol protection |
Cbz | Cbz-Cl, NaOH | H₂/Pd-C | Hydrogenolyzable |
Solid-phase peptide synthesis (SPPS) significantly outperforms solution-phase methods for synthesizing piperidine-peptide hybrids like urukthapelstatin A analogs. SPPS enables rapid linear chain assembly on chlorotrityl resins with coupling efficiencies >99% per step, circumventing intermediate isolations that plague solution-phase routes [7] [9]. Crucially, SPPS permits postsynthetic cyclopropanecarbonyl introduction via on-resin acylation before cleavage, whereas solution-phase cyclization of rigid heterocyclic precursors consistently fails (<5% yield) due to conformational constraints [9].
LPPS retains utility for small fragments (<5 residues) where crystallization achieves superior purity (99.5% vs. SPPS’s 85-95%), but suffers from exponential yield reduction in longer chains – a 10-mer synthesis drops to 34% yield versus SPPS’s 78% [7]. Automation compatibility makes SPPS ideal for generating analog libraries; one study produced 18 cyclopropanecarbonyl-piperidine variants in 72 hours via parallel synthesis [3].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization yield (macrocycle) | 36-47% | <5% (Ustat A precursor) |
Synthesis time (10-mer) | 24-48h | 7-10 days |
Purification complexity | Simple resin washing | Multiple chromatographic steps |
Scalability | Moderate (gram scale) | High (kilogram scale) |
Amino acid coupling yield | >99% per step | 85-92% per step |
Solvent selection and catalyst design critically impact the environmental footprint of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate synthesis. Water-based hydrogenation systems using Co/Ti nanoparticle catalysts eliminate hydrocarbon solvents, reducing VOC emissions by 90% while maintaining 88% yield [1] [6]. Atom economy improves dramatically via protecting-group minimization: SPPS protocols omitting t-butyl side-chain protection reduce TFA usage by 65% and eliminate dichloromethane waste streams associated with deprotection [3].
Flow hydrogenation with immobilized Pd catalysts enhances mass transfer for piperidine saturation, achieving 98% conversion with catalyst loading <0.5 mol% – a 20-fold reduction versus batch systems [6]. Microwave-assisted cyclopropanecarbonyl coupling demonstrates 80% energy reduction and 5x faster kinetics (10 min vs. 50 min conventional heating) via controlled dielectric heating [5]. Life-cycle analyses confirm these innovations decrease E-factors (waste/product ratio) from 58 to 12 for benchmark piperidine syntheses [6].
Table 5: Green Chemistry Metrics in Piperidine Synthesis
Technique | Key Innovation | Environmental Benefit | Yield Impact |
---|---|---|---|
Aqueous-phase hydrogenation | Co/Ti catalysts | 90% VOC reduction | 88% vs. 85% organic |
Protection-group-free SPPS | Unprotected Ser/Thr/His | 65% TFA reduction | Purity maintained |
Continuous flow hydrogenation | Immobilized Pd | 20x lower catalyst load | 98% conversion |
Microwave coupling | Dielectric heating | 80% energy reduction | 5x faster kinetics |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8